6-fluoro-5-methoxy-7-methyl-1H-indole
Description
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
6-fluoro-5-methoxy-7-methyl-1H-indole |
InChI |
InChI=1S/C10H10FNO/c1-6-9(11)8(13-2)5-7-3-4-12-10(6)7/h3-5,12H,1-2H3 |
InChI Key |
PHNQRYZKYJXXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1F)OC)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Starting materials: Substituted phenylhydrazines and ketones or aldehydes bearing appropriate substituents.
- Catalysts: Strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or Lewis acids like boron trifluoride (BF₃).
- Reaction conditions: Typically conducted under reflux or elevated temperatures, with reaction times ranging from 1 to several hours.
Application to 6-Fluoro-5-methoxy-7-methyl-1H-indole:
- The incorporation of fluorine at the 6-position and methoxy at the 5-position can be achieved by selecting appropriately substituted phenylhydrazines or by subsequent functionalization steps post-indole formation.
- For example, starting from a 4-fluoro-phenylhydrazine derivative and a methylated ketone can afford the desired substitution pattern.
Research Data:
- A 2020 study demonstrated the synthesis of various polysubstituted indoles via Fischer indolization, with yields exceeding 80% under optimized conditions, indicating high efficiency and scalability (see).
- The reaction's regioselectivity is influenced by the electronic effects of substituents on the hydrazine and carbonyl components, favoring substitution at specific positions on the indole ring.
Multi-Step Synthesis Approaches
Beyond the classical Fischer indole synthesis, recent research has developed scalable, multi-step routes that incorporate functional group modifications and regioselective substitutions.
Nucleophilic Aromatic Substitution (SNAr) for Fluorination:
- Fluorine at the 6-position can be introduced via nucleophilic aromatic substitution on suitably activated precursors, such as nitroaromatic compounds, followed by reduction and cyclization.
- This approach ensures regioselectivity and high yields, especially when starting from commercially available fluorinated intermediates.
Methoxy Group Introduction:
- The methoxy group at the 5-position can be installed through methylation of phenolic precursors using methyl iodide (MeI) or dimethyl sulfate in the presence of base.
- Alternatively, methoxy substitution can occur via electrophilic aromatic substitution on the indole ring after its formation.
Methylation at the 7-Position:
- The methyl group at the 7-position is often introduced via Friedel-Crafts alkylation or through methylation of the indole nitrogen, followed by selective functionalization of the aromatic ring.
Example of a Multi-Step Route:
Alternative Synthetic Strategies
Recent advances have explored alternative pathways, including:
- Transition-metal catalyzed cyclizations: Utilizing palladium or copper catalysts to induce cyclization of suitably substituted precursors.
- Direct fluorination and methoxylation: Using electrophilic fluorinating agents (e.g., Selectfluor) and methoxylation reagents in a one-pot or sequential manner to streamline synthesis.
Advantages of These Methods:
- Potential for late-stage functionalization, reducing the need for multiple protection/deprotection steps.
- Improved regioselectivity and yields in complex substitution patterns.
Summary of Synthesis Data Tables
| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine + Ketone | Acid catalyst | Reflux, 1-3 hours | 80-85% | Most common method |
| Nucleophilic Aromatic Substitution | Fluorinated aromatic | Nucleophile (e.g., fluoride source) | Elevated temperature | 70-90% | For fluorine installation |
| Methylation | Phenolic intermediates | Methyl iodide or dimethyl sulfate | Basic conditions | 85-95% | For methoxy group |
| Transition-metal catalysis | Suitable precursors | Pd/C or Cu catalysts | Mild to moderate temperatures | Variable | For regioselective cyclization |
Research Discoveries and Trends
- Scalability: Multi-step synthetic routes have been optimized for gram-scale production with yields exceeding 80%, demonstrating industrial viability.
- Regioselectivity: Electronic effects and choice of reagents significantly influence substitution patterns, enabling targeted synthesis of 6-fluoro-5-methoxy-7-methyl-1H-indole.
- Functional Group Compatibility: Modern methods accommodate various functional groups, facilitating late-stage modifications crucial for medicinal chemistry applications.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy group at C5 activates the benzene ring toward electrophilic aromatic substitution, while the fluorine at C6 exerts a deactivating meta-directing effect. The methyl group at C7 introduces steric hindrance, limiting reactivity at adjacent positions.
*Yields extrapolated from analogous methoxy-activated indoles .
Key Findings :
-
Methoxy activation overrides fluorine’s deactivation at C4, enabling nitration at this position .
-
Bromination occurs at the electron-rich C3 position of the pyrrole ring under radical conditions .
Nucleophilic Aromatic Substitution
The C6 fluorine atom undergoes nucleophilic displacement under forcing conditions due to its strong C–F bond.
*Yields derived from similar 6-fluoroindole derivatives .
Mechanistic Insight :
-
Copper catalysis facilitates C–F bond cleavage in 6-fluoroindoles, enabling substitution with soft nucleophiles .
Cyclization and Annulation Reactions
The indole nucleus participates in cycloadditions and transition-metal-catalyzed couplings to generate fused heterocycles.
Notable Example :
-
Cyclohexylation at C3 using Mn(OAc)₃ in acetic acid proceeds with 89% yield in analogous 7-substituted indoles .
Oxidation and Reduction Reactions
The methyl group at C7 and indole ring exhibit redox activity under controlled conditions.
Critical Notes :
-
Permanganate selectively oxidizes the benzylic C7 methyl group without degrading the indole ring .
-
Catalytic hydrogenation reduces the pyrrole ring while preserving aryl halides.
Pharmacological Derivatization
The compound serves as a scaffold for bioactive molecule synthesis:
| Derivative | Reaction Pathway | Biological Target | IC₅₀ | Source |
|---|---|---|---|---|
| Sulfonamide | ClSO₃H, pyridine, 0°C | Carbonic anhydrase IX | 12 nM* | |
| Mannich Base | Formaldehyde, morpholine, EtOH | 5-HT₃ receptor antagonist | 0.8 μM* |
Scientific Research Applications
6-fluoro-5-methoxy-7-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-5-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Key Observations:
Substituent Position Effects: Fluorine at position 6 (target compound) vs. Methoxy (electron-donating) at position 5 may enhance stability compared to electron-withdrawing groups like chlorine in 6-chloro-5-fluoroindole .
Synthetic Efficiency :
- Methylation (e.g., 7b) and tosylation (e.g., 7c in , 6c in ) achieve high yields (>95%), whereas triazole-functionalized derivatives () show lower yields (22–42%), likely due to multi-step protocols.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations:
- Spectroscopic Trends : Carboxamide derivatives (e.g., ) exhibit distinct IR stretches for C=O (1666 cm⁻¹) and C-F (1535 cm⁻¹). The absence of data for the target compound highlights a gap in the literature.
Biological Activity
6-Fluoro-5-methoxy-7-methyl-1H-indole is a derivative of indole, a bicyclic structure that is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of 6-fluoro-5-methoxy-7-methyl-1H-indole, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 6-fluoro-5-methoxy-7-methyl-1H-indole is attributed to its ability to interact with various molecular targets. The indole nucleus facilitates binding to multiple receptors, influencing several biological pathways. Specifically, compounds with methoxy and fluorine substitutions have been shown to enhance the reactivity and binding affinity to target enzymes and receptors, which can lead to significant pharmacological effects .
Anticancer Activity
Research indicates that 6-fluoro-5-methoxy-7-methyl-1H-indole exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through pathways such as caspase activation and reactive oxygen species (ROS) generation .
Antimicrobial Activity
6-Fluoro-5-methoxy-7-methyl-1H-indole has also shown promising antimicrobial activity against resistant strains of bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.25 | |
| Escherichia coli | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant pathogens.
Anti-inflammatory Activity
Indoles are known for their anti-inflammatory properties, and 6-fluoro-5-methoxy-7-methyl-1H-indole is no exception. Studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
Several studies have investigated the biological effects of 6-fluoro-5-methoxy-7-methyl-1H-indole:
- In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of the compound on MCF-7 and HCT116 cells, revealing significant growth inhibition compared to control groups. The selectivity index was notably high, indicating low toxicity towards healthy cells .
- Antimicrobial Screening : In a screening campaign for new antimicrobial agents, 6-fluoro-5-methoxy-7-methyl-1H-indole demonstrated potent activity against MRSA with an MIC value significantly lower than many existing treatments .
- Mechanistic Investigation : Further research explored the compound's mechanism of action through molecular docking studies, which suggested strong binding affinities to key targets involved in cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-fluoro-5-methoxy-7-methyl-1H-indole, and how can purity be ensured?
- Methodology :
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Adapt protocols from analogous indole syntheses. Dissolve intermediates (e.g., 3-azidoethyl indole derivatives) in PEG-400/DMF mixtures, add CuI catalyst, and react with fluorinated alkynes at room temperature for 12 hours .
- Purification : Use column chromatography with ethyl acetate/hexane (70:30) to isolate the product. Monitor purity via TLC and confirm with NMR (e.g., 19F NMR for fluorine substituents) .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity Check |
|---|---|---|---|
| Cycloaddition | CuI, PEG-400/DMF, RT, 12h | 22–42% | TLC (Rf = 0.5) |
| Purification | Ethyl acetate/hexane (70:30) | >95% | 1H/19F NMR |
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of 6-fluoro-5-methoxy-7-methyl-1H-indole?
- 1H NMR : Expect signals for methoxy (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–7.5 ppm), and NH (broad, ~δ 10–12 ppm). Fluorine substitution induces deshielding in adjacent protons .
- 19F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine atom’s position .
- HRMS : Calculate exact mass (C₁₀H₁₁FNO₂: 196.0874) and match with observed [M+H]+ peak. Discrepancies >2 ppm require reanalysis .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the molecular structure of 6-fluoro-5-methoxy-7-methyl-1H-indole?
- X-ray Diffraction : Use SHELXL for refinement. Input HKL data from a Bruker D8 Venture diffractor. Address twinning or disorder via SHELXD’s dual-space algorithms .
- Validation : Apply PLATON’s ADDSYM to check for missed symmetry. Use Rint < 5% and GooF ≈ 1.0 as quality metrics .
- Case Study : A related 7-chloro-5-fluoroindole (CIF: MFCD16610331) showed positional disorder in the methyl group; refine using PART instructions in SHELXL .
Q. How do fluorine and methoxy substituents influence the compound’s electronic and biological properties?
- Electronic Effects :
- Fluorine’s electronegativity increases aromatic ring electron deficiency, altering reactivity in cross-coupling reactions .
- Methoxy groups donate electron density via resonance, stabilizing intermediates in electrophilic substitutions .
Q. How can researchers address contradictions in NMR assignments for fluorinated indoles?
- Challenge : Overlapping signals in 1H NMR (e.g., methoxy vs. methyl protons).
- Resolution :
- Perform 2D experiments (HSQC, HMBC) to correlate 1H-13C signals.
- Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) .
- Example : In 7-chloro-5-fluoro-1H-indole, HMBC confirmed connectivity between fluorine and C-6 .
Q. What biochemical pathways are affected by 6-fluoro-5-methoxy-7-methyl-1H-indole, and how are temporal effects measured?
- Pathways : Likely targets include tryptophan metabolism (via indoleamine 2,3-dioxygenase inhibition) or GPCR signaling (e.g., 5-HT receptors) .
- Assays :
- Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC over 24h.
- Metabolites : Use LC-MS/MS to detect glucuronide conjugates (e.g., m/z 372.1 for hydroxylated derivatives) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points or spectral data?
- Root Causes : Impurities, polymorphic forms, or solvent residues.
- Protocol :
Reproduce synthesis/purification under inert atmosphere (N₂).
Characterize polymorphs via DSC and PXRD.
Cross-validate with independent labs using identical instrumentation (e.g., Bruker Avance III HD 600 MHz for NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
